

Application Notes and Protocols for In Vivo Studies Using Vivo-Morpholinos

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Compound of Interest

Compound Name: *Morpholino U subunit*

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Introduction to Vivo-Morpholinos

Vivo-Morpholinos are a powerful tool for in vivo research, enabling the transient silencing of specific genes and the modulation of splicing in animal models.[1][2] These antisense oligonucleotides are composed of a Morpholino oligo, which provides sequence specificity, covalently linked to an octa-guanidine dendrimer delivery moiety.[3][4][5] This delivery system facilitates entry into cells, allowing for systemic or localized administration to achieve gene knockdown, exon skipping, or blocking of microRNA activity.[3][4]

The mechanism of action of Morpholinos is steric hindrance. They bind to a complementary sequence of RNA, physically blocking the assembly of the translation initiation complex to inhibit protein production (translation blocking) or preventing splice-directing small nuclear ribonucleoproteins (snRNPs) from binding to their targets on pre-mRNA, thereby altering the splicing pattern (splice modification).[6] Unlike siRNA or S-DNA, Morpholinos do not trigger RNA degradation via RNase H and are known for having minimal off-target effects due to their neutral backbone.[7]

Experimental Design and Controls

A well-designed in vivo study using Vivo-Morpholinos is crucial for obtaining reliable and reproducible data. Key considerations include the selection of appropriate controls, determination of optimal dosage and delivery route, and careful monitoring for potential toxicity.

Controls are essential to validate the specificity of the observed effects:

- **Negative Control:** A scrambled-sequence Vivo-Morpholino that has no significant homology to any sequence in the target organism's genome is used to control for any non-specific effects of the Vivo-Morpholino chemistry or delivery.^[1]
- **Specificity Control:** To confirm that the observed phenotype is due to the specific interaction with the intended target RNA, a second non-overlapping Vivo-Morpholino targeting a different region of the same RNA can be used. An identical phenotype induced by both oligos strengthens the conclusion that the effect is target-specific.^[5]
- **Vehicle Control:** Administration of the delivery vehicle (e.g., sterile saline or PBS) alone is necessary to account for any effects of the injection procedure itself.

Data Presentation: Quantitative Summary of In Vivo Studies

The following table summarizes quantitative data from various studies that have utilized Vivo-Morpholinos, providing a reference for dosage and administration strategies in mice.

Animal Model	Target Gene	Route of Administration	Dosage	Dosing Frequency	Observed Efficacy	Reported Toxicity/Adverse Effects
Male C57/LJ Mice	Vmat2	Tail Vein Injection (i.v.)	11 mg/kg Vivo-Morpholino with 6.5 µg/kg RMP7	Three consecutive days	Significant knockdown in daily physical activity (p=0.001), but not significant knockdown of Vmat2 in the brain (p=0.24). [1]	Not specified.
C57 Black Mice (4-10 weeks old)	General	Intravenous (i.v.) or Intraperitoneal (i.p.)	Up to 20 mg/kg	Daily injections for 2 days for short-term (3-day) experiments. [3]	Quantifiable knockdown or exon-skipping in liver, small intestine, colon, muscle, lung, and stomach. [3]	Younger or older mice may require substantially lower doses. [3]
Male C57L/J Mice (9 weeks old)	Anxa6 or Casq1	Tail Vein Injection (i.v.)	11 mg/kg (single or cocktail)	Single injection	Not specified for efficacy.	High mortality rates observed with cocktail injections

and with a specific batch of a single Vivo-Morpholino, potentially due to oligo hybridization and increased cationic charge leading to blood clotting.[\[2\]](#)
[\[6\]](#)[\[8\]](#)

mdx Mice (9 weeks old)	Dystrophin (exon 23)	Intravenous (i.v.)	12.5 mg/kg or 25 mg/kg	Daily for 4 consecutive days	Dose-dependent exon skipping and restoration of dystrophin protein expression. [9]	Not specified.
Adult Mice	EGFP transgene	Intravenous (i.v.)	12.5 mg/kg	Daily for 4 consecutive days	Correction of splicing error in various tissues, including near-complete	No detectable toxicity. [4]

correction
in the small
intestine,
colon,
stomach,
liver, and
kidney.[9]

Adult Rat	GLT-1, xCT, orexin	Intracranial Microinjection	10 μ M (10 pmol)	Three microinjections	Significant protein suppression at seven days post- injection. [10]	Effective knockdown without toxicity observed in the range of 30-150 pmol; toxicity observed at 500 pmol and above.[10]
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Experimental Protocols

Preparation of Vivo-Morpholino Stock Solution

Vivo-Morpholinos are typically supplied as a lyophilized powder.[3][11]

- **Reconstitution:** Reconstitute the lyophilized Vivo-Morpholino in sterile, nuclease-free water or phosphate-buffered saline (PBS) to a desired stock concentration. A common stock concentration is 0.5 mM.[3] Due to their lower solubility compared to standard Morpholinos, it is recommended not to exceed this concentration.[11]
- **Storage:** Store the stock solution at room temperature. For long-term storage, consult the manufacturer's recommendations.

In Vivo Administration Protocol (Mouse Model)

The following is a general protocol for systemic delivery via intravenous injection. Dosages and volumes should be optimized for your specific animal model and experimental goals.

- Animal Model: 4-10 week old C57 Black mice are commonly used.[3]
- Dosage Calculation: A typical dose is 12.5 mg/kg.[3] For a 20g mouse, this equates to a dose of approximately 25 nanomoles per injection.[3]
- Injection Volume: The final injection volume should be carefully calculated based on the stock solution concentration and the desired dose per animal weight.
- Administration:
 - Warm the Vivo-Morpholino solution to 37°C before injection, especially if any precipitation is observed.[8]
 - For intravenous (i.v.) injection, the tail vein is the most common route for achieving systemic delivery.[3] Intraperitoneal (i.p.) injection can also be used, though it may result in more modest systemic delivery.[3]
 - For localized delivery, inject the Vivo-Morpholino directly into the tissue of interest at a reduced dose.[3]
- Dosing Schedule:
 - Short-term studies (e.g., 3 days): Two consecutive daily i.v. injections at 12.5 mg/kg, with analysis on the third day.[3]
 - Long-term studies: An initial loading dose similar to the short-term protocol can be followed by an optimized maintenance dosing schedule.[3]

Assessment of Knockdown or Exon Skipping

The efficacy of the Vivo-Morpholino can be assessed at both the mRNA and protein levels.

- RNA Analysis:
 - Harvest tissues of interest at the desired time point after the final injection.

- Isolate total RNA from the tissues.
- Perform reverse transcription-polymerase chain reaction (RT-PCR) to detect changes in splicing patterns (for splice-blocking oligos) or a decrease in the target mRNA level (though translation-blocking oligos do not typically lead to mRNA degradation).[9]
- Protein Analysis:
 - Harvest tissues and prepare protein lysates.
 - Perform Western blotting or immunohistochemistry to quantify the reduction in the target protein level.[9] The time required to observe a protein knockdown will depend on the half-life of the target protein.[3]

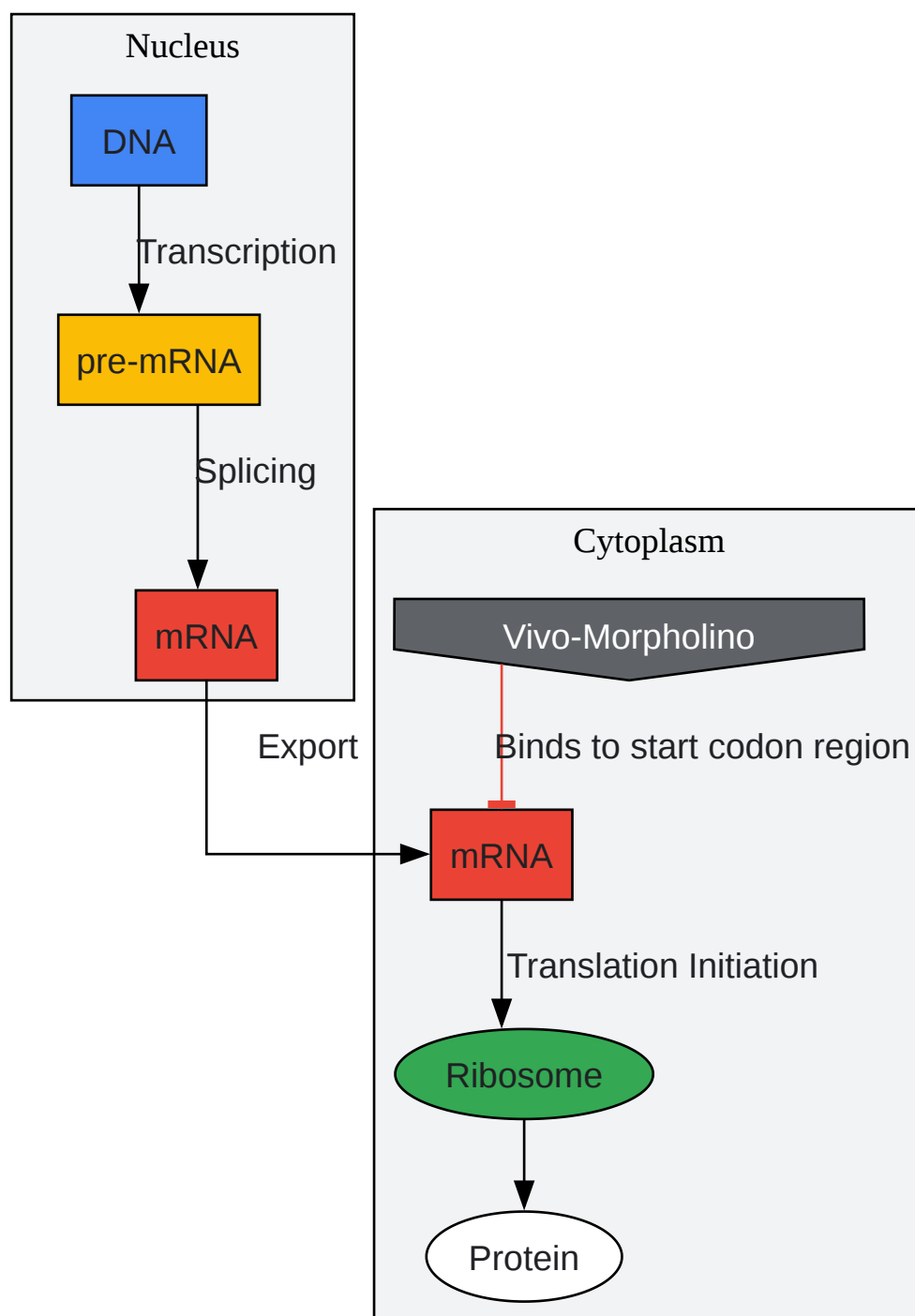
Potential Toxicity and Mitigation Strategies

While generally considered to have low toxicity, adverse effects, including mortality, have been reported with Vivo-Morpholinos, particularly when using high doses or cocktail injections.[2][6][8]

- Oligo Design: Avoid sequences that have the potential for self-hybridization or hybridization with other co-administered Vivo-Morpholinos.[2] Use tools like SciTools OligoAnalyzer to check for potential hybridization.[2]
- Dosage: The maximum suggested dosage in mammals is 12.5 mg/kg in a 24-hour period.[3] It is crucial to perform dose-response studies to determine the optimal non-toxic dose for your specific model and oligo sequence.
- Animal Health: The age and health status of the animals can influence their tolerance to Vivo-Morpholinos. Younger, older, or immunocompromised mice may be more sensitive and require lower doses.[3]
- Injection Preparation: To mitigate potential issues with aggregation, it has been suggested to heat the Vivo-Morpholino solution at a high temperature (e.g., 121°C) followed by vortexing before injection at 37°C, although this did not reduce mortality in one study.[2] Adding physiological saline to the injection solution and vortexing vigorously has also been proposed as a potential mitigation strategy.[8]

Visualizations

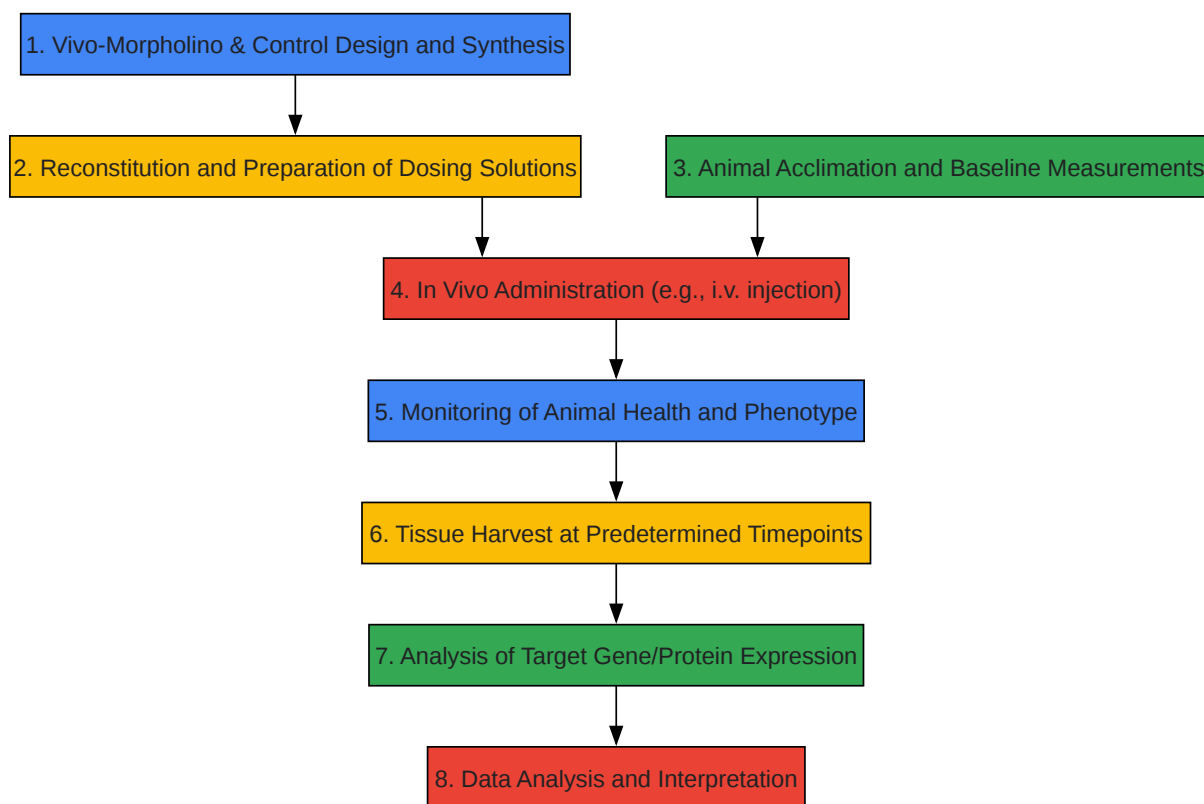
Signaling Pathway: Translation Blocking by Vivo-Morpholino



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Caption: Mechanism of translation blocking by a Vivo-Morpholino.

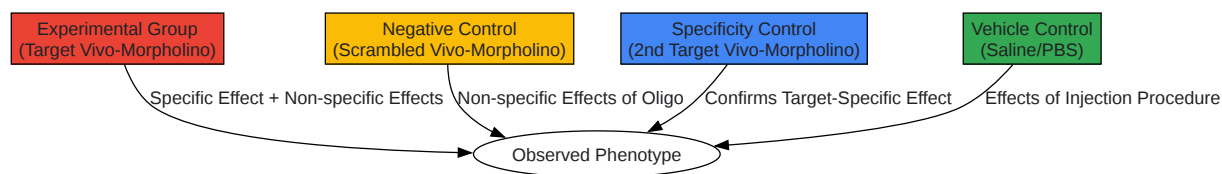
Experimental Workflow: In Vivo Study



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Caption: A typical workflow for an in vivo study using Vivo-Morpholinos.

Logical Relationship: Control Strategy



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Caption: The logical relationship of controls in a Vivo-Morpholino experiment.

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